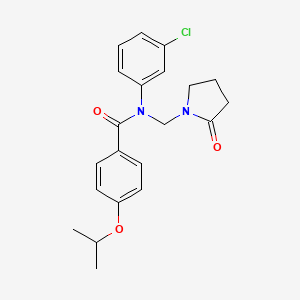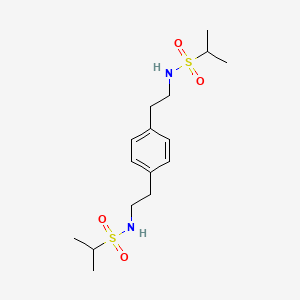
Cmpda
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CMPDAは主に、グルタミン酸受容体、特にGluA2受容体サブタイプを調節する研究に使用されます 。this compoundはこれらの受容体の活性を高める可能性を示しており、神経科学研究において貴重なツールとなっています。
作用機序
CMPDAは、AMPA受容体のアロステリック部位、特にGluA2サブタイプに結合することで作用を発揮します。この結合は受容体のグルタミン酸に対する応答を高め、シナプス伝達の増加につながります。 関連する分子標的には、受容体のリガンド結合ドメインが含まれ、this compoundとの結合によりコンフォメーション変化を起こします .
類似化合物の比較
This compoundは、シクロチアザイドやCX614などのAMPA受容体の他の正のアロステリックモジュレーターと比較されています。 これらの化合物はすべて受容体活性を高めますが、this compoundはGluA2受容体サブタイプを特異的に調節する点と、受容体の不活性化を遅らせる点でユニークです .
類似化合物のリスト
- シクロチアザイド
- CX614
- CMPDB (フェニル-1,4-ビス-カルボキシチオフェン)
生化学分析
Biochemical Properties
Cmpda plays a significant role in biochemical reactions, particularly as it interacts with the GluA2 receptor . This receptor is an ionotropic glutamate receptor, which is a type of protein that controls the conductance of ions across the cell membrane. This compound acts as a positive allosteric modulator, meaning it binds to a site on the GluA2 receptor different from the active site, enhancing the receptor’s response to its ligand .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it increases glutamate-induced calcium influx into HEK293 cells expressing human GluA2i or GluA2o receptors . Furthermore, this compound has been found to inhibit desensitization of rat GluA2o and GluA2i receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the GluA2 receptor. As a positive allosteric modulator, this compound binds to a site on the GluA2 receptor that is distinct from the active site. This binding enhances the receptor’s response to its ligand, leading to an increase in glutamate-induced calcium influx into the cell .
Temporal Effects in Laboratory Settings
Studies have shown that this compound can inhibit the desensitization of GluA2 receptors, suggesting that it may have long-term effects on cellular function .
準備方法
合成経路と反応条件
CMPDAは、スルホンアミド結合の形成を含む一連の化学反応によって合成されます。合成は通常、塩基の存在下でフェニル化合物とスルホニルクロリドを反応させてスルホンアミド中間体を形成することから始まります。 この中間体はその後、他の試薬とさらに反応して最終的なthis compound化合物を形成します .
工業的生産方法
This compoundの工業的生産には、ラボ規模の合成方法のスケールアップが含まれます。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー化学や自動合成などの高度な技術が用いられます .
化学反応の分析
反応の種類
CMPDAは、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: 還元反応は、this compoundを還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、this compoundの酸化はスルホキシドやスルホンを生成する可能性がありますが、還元はアミンやその他の還元誘導体を生成する可能性があります .
科学研究における用途
This compoundは、科学研究において幅広い用途があります。
化学: AMPA受容体の調節とそのシナプス伝達における役割を研究するために使用されます。
生物学: 神経伝達とシナプス可塑性のメカニズムを理解するのに役立ちます。
医学: てんかんや神経変性疾患などの神経疾患の治療における潜在的な治療用途。
科学的研究の応用
CMPDA has a wide range of applications in scientific research:
Chemistry: Used to study the modulation of AMPA receptors and their role in synaptic transmission.
Biology: Helps in understanding the mechanisms of neurotransmission and synaptic plasticity.
Medicine: Potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: Used in the development of new drugs targeting glutamate receptors
類似化合物との比較
CMPDA is compared with other positive allosteric modulators of AMPA receptors, such as cyclothiazide and CX614. While all these compounds enhance receptor activity, this compound is unique in its specific modulation of GluA2 receptor subtypes and its ability to slow down receptor deactivation .
List of Similar Compounds
- Cyclothiazide
- CX614
- CMPDB (phenyl-1,4-bis-carboxythiophene)
特性
IUPAC Name |
N-[2-[4-[2-(propan-2-ylsulfonylamino)ethyl]phenyl]ethyl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S2/c1-13(2)23(19,20)17-11-9-15-5-7-16(8-6-15)10-12-18-24(21,22)14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGMMYEKXPVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380607-77-2 |
Source


|
| Record name | CMPDA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380607772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMPDA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36XX25K37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
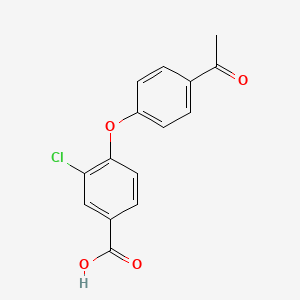
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)
![3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea](/img/structure/B2565154.png)
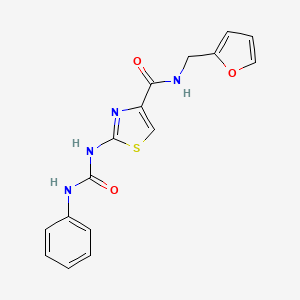
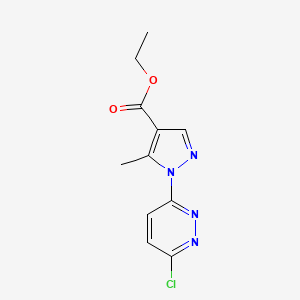
![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)
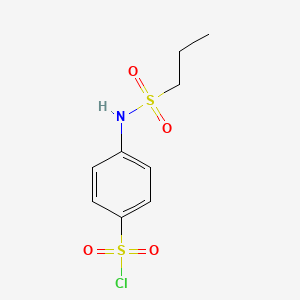
![5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2565165.png)

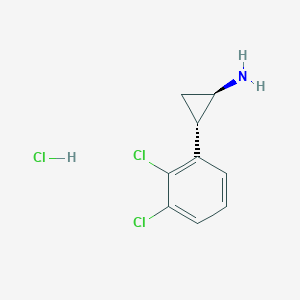
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)
